molecular formula C17H15N3O4S2 B2387465 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole CAS No. 302582-55-4

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole

Cat. No.: B2387465
CAS No.: 302582-55-4
M. Wt: 389.44
InChI Key: COPQWHRZFHVGJE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring substituted with methyl, nitrobenzenesulfonyl, and phenylsulfanyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using phenylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl and phenylsulfanyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(2-nitrophenyl)pyrazole: Similar structure but lacks the sulfonyl and phenylsulfanyl groups.

    Piperazine, 3,3-dimethyl-1-(5-nitro-2-pyridinyl): Contains a nitro group and a pyrazole ring but differs in other substituents.

Uniqueness

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3,5-dimethyl-1-(2-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-12-17(25-14-8-4-3-5-9-14)13(2)19(18-12)26(23,24)16-11-7-6-10-15(16)20(21)22/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPQWHRZFHVGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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